

theoretical vs. experimental properties of tert-Butyl (3-iodophenyl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (3-iodophenyl)carbamate*

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An In-Depth Technical Guide to tert-Butyl (3-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **tert-Butyl (3-iodophenyl)carbamate** (CAS No. 143390-49-2). This compound, also known as N-Boc-3-iodoaniline, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the versatile tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom on the phenyl ring makes it a strategic building block for introducing a protected aniline moiety and for subsequent cross-coupling reactions. This document consolidates available physicochemical data, provides detailed theoretical and experimental protocols for its synthesis, and discusses its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

tert-Butyl (3-iodophenyl)carbamate is an aromatic organic compound that belongs to the class of carbamates. Its structure features a phenyl ring substituted with an iodine atom at the meta-position and a carbamate group, where the amine is protected by a tert-butoxycarbonyl

(Boc) group. The Boc protecting group is favored in multi-step organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The iodine atom serves as a useful handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling, enabling the synthesis of more complex molecular architectures. This guide aims to provide a detailed comparison of the theoretical and known experimental properties of this compound.

Physicochemical Properties

A summary of the key theoretical and experimental physicochemical properties of **tert-Butyl (3-iodophenyl)carbamate** is presented below. While experimental spectral data for the 3-iodo isomer is not readily available in published literature, data for the analogous 4-iodo isomer and predicted values are included for comparison.

Table 1: Summary of Physicochemical Data

| Property | Theoretical/Predicted Value | Experimental Value | Citation |
|--------------------------------|--|--|----------|
| CAS Number | N/A | 143390-49-2 | [1] |
| Molecular Formula | C ₁₁ H ₁₄ INO ₂ | C ₁₁ H ₁₄ INO ₂ | [1] |
| Molecular Weight | 319.14 g/mol | 319.14 g/mol | [1] |
| Melting Point | Not available | 71-75 °C | [1] |
| Appearance | Solid | Solid | [1] |
| Calculated LogP | 3.4 | Not available | [2] |
| Topological Polar Surface Area | 38.3 Å ² | Not available | [2] |

Spectroscopic Properties

Detailed experimental spectroscopic data for **tert-Butyl (3-iodophenyl)carbamate** is not widely published. The following tables provide predicted NMR data and experimental data for a closely related isomer, tert-Butyl (4-iodophenyl)carbamate, to offer an expected spectral profile.

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Spectrum | Predicted/Analogous Data | Experimental Data for tert-Butyl (3-iodophenyl)carbamate |
|---------------------|---|--|
| ¹ H NMR | Predicted for 3-iodo isomer (CDCl ₃): δ ~7.8 ppm (t, J=1.8 Hz, 1H, Ar-H), δ ~7.4 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), δ ~7.2 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), δ ~7.0 ppm (t, J=8.0 Hz, 1H, Ar-H), δ ~6.5 ppm (s, 1H, NH), δ ~1.5 ppm (s, 9H, C(CH ₃) ₃) | Not available in cited literature. |
| ¹³ C NMR | Predicted for 3-iodo isomer (CDCl ₃): δ ~152.5 (C=O), δ ~140.0 (Ar-C), δ ~130.5 (Ar-CH), δ ~127.5 (Ar-CH), δ ~118.0 (Ar-CH), δ ~94.5 (Ar-C-I), δ ~81.0 (C(CH ₃) ₃), δ ~28.3 (C(CH ₃) ₃) | Not available in cited literature. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Assignment (Predicted/Analogous) | Experimental Data for tert-Butyl (3-iodophenyl)carbamate |
|--------------------------------|----------------------------------|--|
| ~3350 | N-H Stretch | Not available in cited literature. |
| ~2980 | C-H Stretch (aliphatic) | Not available in cited literature. |
| ~1720 | C=O Stretch (carbamate) | Not available in cited literature. |
| ~1580, 1470 | C=C Stretch (aromatic) | Not available in cited literature. |
| ~1230, 1150 | C-O Stretch | Not available in cited literature. |
| ~780 | C-H Bend (aromatic) | Not available in cited literature. |

Experimental Protocols

While a specific, detailed protocol for the synthesis of **tert-Butyl (3-iodophenyl)carbamate** is not available in the reviewed literature, a general and widely used method for the N-Boc protection of anilines can be adapted. The most common approach involves the reaction of 3-iodoaniline with di-tert-butyl dicarbonate (Boc_2O).

Synthesis of tert-Butyl (3-iodophenyl)carbamate

Principle: This synthesis is a nucleophilic substitution reaction where the amino group of 3-iodoaniline attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct or can be catalyzed by a Lewis acid.

Reactants:

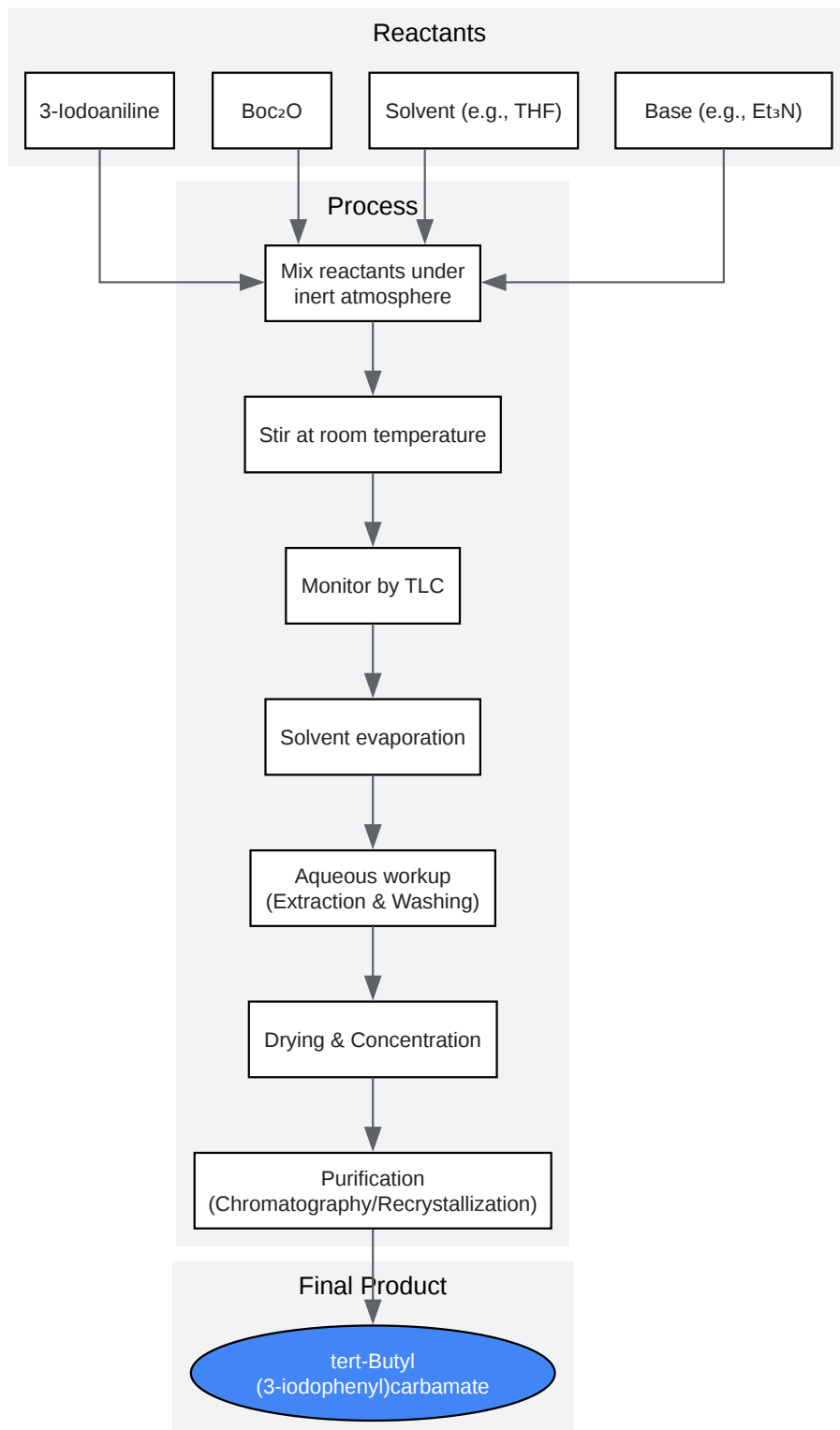
- 3-Iodoaniline (CAS: 626-01-7)[3]
- Di-tert-butyl dicarbonate (Boc_2O) (CAS: 24424-99-5)
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (e.g., Triethylamine (Et_3N), 4-Dimethylaminopyridine (DMAP) (catalytic)) or Catalyst (e.g., Iodine (I_2))[4]

General Protocol:

- **Reaction Setup:** To a solution of 3-iodoaniline (1.0 eq.) in an anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., triethylamine, 1.2 eq.).
- **Addition of Boc_2O :** Add di-tert-butyl dicarbonate (1.1 eq.) to the solution. If using DMAP, a catalytic amount (e.g., 0.1 eq.) can be added at this stage.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure **tert-Butyl (3-iodophenyl)carbamate**.^[5]

General Workflow for Synthesis of tert-Butyl (3-iodophenyl)carbamate

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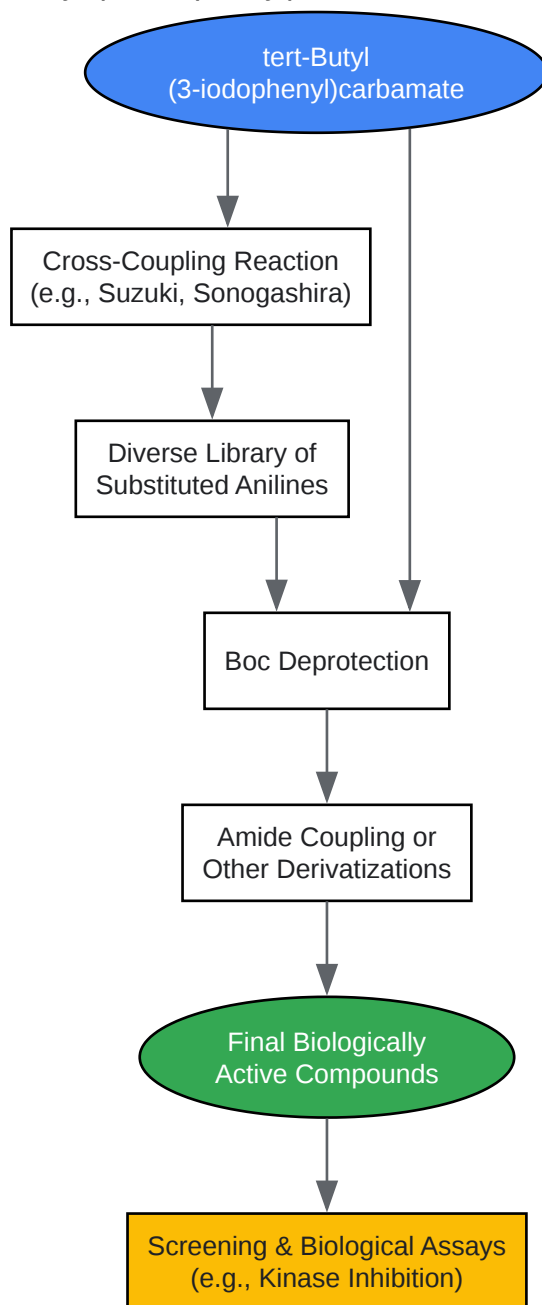
Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the modulation of signaling pathways by **tert-Butyl (3-iodophenyl)carbamate** itself. Its primary role in the literature is that of a chemical intermediate.

However, the iodo-aniline moiety is a component of various biologically active molecules. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, as a synthetic precursor, this compound can be used to generate derivatives that may exhibit a range of biological effects. For instance, molecules containing this scaffold could be explored as inhibitors of kinases, proteases, or other enzymes where the iodophenyl group can be tailored to fit into specific hydrophobic pockets of the active site.

The logical relationship for its use in drug discovery is outlined below.

Role of tert-Butyl (3-iodophenyl)carbamate in Drug Discovery



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Drug Discovery Workflow

Conclusion

tert-Butyl (3-iodophenyl)carbamate is a synthetically important building block. This guide has consolidated the available theoretical and experimental data, highlighting a key experimental

property, its melting point. While specific experimental spectral data remains elusive in the public domain, this document provides a framework based on analogous compounds and general synthetic methodologies. The provided protocols and diagrams serve as a valuable resource for researchers utilizing this compound in the synthesis of complex target molecules, particularly within the field of medicinal chemistry and drug development. Further research into the biological effects of this compound and its derivatives could open new avenues for therapeutic innovation.

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